molecular formula C7H4Cl3NO2 B12964767 2-(2,5,6-Trichloropyridin-3-yl)acetic acid CAS No. 63580-09-6

2-(2,5,6-Trichloropyridin-3-yl)acetic acid

Cat. No.: B12964767
CAS No.: 63580-09-6
M. Wt: 240.5 g/mol
InChI Key: WEQPYEJLZUMOFC-UHFFFAOYSA-N
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Description

2-(2,5,6-Trichloropyridin-3-yl)acetic acid, also known as Triclopyr, is an organic compound belonging to the pyridine group. It is widely used as a systemic herbicide and fungicide. The compound is particularly effective in controlling broadleaf weeds while leaving grasses and conifers unaffected .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5,6-trichloropyridine with chloroacetic acid under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-(2,5,6-Trichloropyridin-3-yl)acetic acid often employs large-scale chlorination processes followed by esterification and hydrolysis steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5,6-Trichloropyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated pyridine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

2-(2,5,6-Trichloropyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5,6-Trichloropyridin-3-yl)acetic acid involves its uptake by plants, where it mimics the action of natural plant hormones. It disrupts the growth processes by interfering with cell division and elongation, leading to the death of targeted weeds. The compound primarily targets the auxin receptors in plants, affecting the hormonal pathways involved in growth regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5,6-Trichloropyridin-3-yl)acetic acid stands out due to its selective action on broadleaf weeds while sparing grasses and conifers. Its unique chemical structure allows for effective control of a wide range of weed species, making it a valuable tool in agricultural and horticultural practices .

Properties

CAS No.

63580-09-6

Molecular Formula

C7H4Cl3NO2

Molecular Weight

240.5 g/mol

IUPAC Name

2-(2,5,6-trichloropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H4Cl3NO2/c8-4-1-3(2-5(12)13)6(9)11-7(4)10/h1H,2H2,(H,12,13)

InChI Key

WEQPYEJLZUMOFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)CC(=O)O

Origin of Product

United States

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